Cryptocandin

Description

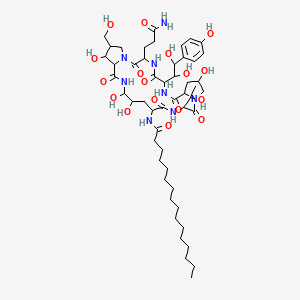

Structure

2D Structure

Properties

Molecular Formula |

C51H82N8O17 |

|---|---|

Molecular Weight |

1079.2 g/mol |

IUPAC Name |

N-[3-(3-amino-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |

InChI |

InChI=1S/C51H82N8O17/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-38(66)53-34-24-36(64)47(72)57-49(74)41-42(67)30(27-60)25-59(41)50(75)33(21-22-37(52)65)54-48(73)40(44(69)43(68)29-17-19-31(62)20-18-29)56-46(71)35-23-32(63)26-58(35)51(76)39(28(2)61)55-45(34)70/h17-20,28,30,32-36,39-44,47,60-64,67-69,72H,3-16,21-27H2,1-2H3,(H2,52,65)(H,53,66)(H,54,73)(H,55,70)(H,56,71)(H,57,74) |

InChI Key |

GYMNBBQUGVYSCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)CCC(=O)N)CO)O)O)O |

Synonyms |

cryptocandin |

Origin of Product |

United States |

Discovery and Biological Origin of Cryptocandin

Isolation from the Endophytic Fungus Cryptosporiopsis cf. quercina

Cryptocandin was first identified and isolated from Cryptosporiopsis cf. quercina, an endophytic fungus. researchgate.netescholarship.org This fungus was obtained from its host plant, Tripterygium wilfordii. escholarship.org Researchers cultured the fungus in a liquid medium and observed that extracts from this culture demonstrated significant antifungal activity, particularly against Candida albicans and Trichophyton species. escholarship.org

The isolation procedure involved growing the fungus for several weeks, after which the fungal mat and broth were blended with ethanol (B145695). escholarship.org Through a series of extraction and purification steps, including high-performance liquid chromatography (HPLC), the bioactive compound was isolated. escholarship.org

Subsequent chemical analysis revealed this compound to be a lipopeptide, a class of molecules consisting of a cyclic peptide linked to a fatty acid side chain. researchgate.netescholarship.org It is chemically related to other well-known antifungal agents like the echinocandins and pneumocandins. escholarship.orgescholarship.orgmicrobiologyresearch.org The molecular structure of this compound was determined through detailed spectroscopic and chemical studies. escholarship.org

| Component | Description |

|---|---|

| Molecular Mass | 1079 Da researchgate.netescholarship.orgescholarship.orgnih.gov |

| Amino Acids | Equimolar amounts of 3,4-dihydroxyhomotyrosine, 4-hydroxyproline, threonine, glutamine, 3-hydroxy-4-hydroxymethylproline, and 4,5-dihydroxyornithine researchgate.netescholarship.orgescholarship.orgnih.gov |

| Lipid Component | Palmitic acid researchgate.netescholarship.orgescholarship.org |

Symbiotic Association with Host Plants: The Case of Tripterygium wilfordii

The fungus Cryptosporiopsis cf. quercina was isolated from the inner bark of the stems of Tripterygium wilfordii, a medicinal plant native to Eurasia. escholarship.orgacs.org The fungus was found residing as an endophyte, meaning it lives within the plant's tissues without causing any visible signs of disease. acs.org In fact, the fungus was cultured from a symptomless piece of the plant's vine. acs.org

This endophytic relationship is believed to be symbiotic. acs.org While the host plant provides shelter and nutrients for the fungus, the fungus may, in turn, confer a protective advantage to the plant. escholarship.orgacs.org The production of potent antifungal compounds like this compound by C. cf. quercina could help defend the host plant against invading pathogenic fungi. escholarship.orgacs.org This biological role, where the endophyte contributes to the host's defense mechanisms, is a significant area of ecological research. escholarship.org The presence of this compound and other antimycotics produced by this fungus suggests it may play a crucial role in protecting its host from various fungal threats, including basidiomycetes which are known to cause cankers, rots, and blights in woody plants. acs.org

| Attribute | Details |

|---|---|

| Producing Organism | Cryptosporiopsis cf. quercina (endophytic fungus) researchgate.netescholarship.orgescholarship.org |

| Host Plant | Tripterygium wilfordii escholarship.orgacs.org |

| Nature of Relationship | Symbiotic; the fungus lives as an endophyte within the host plant tissue without causing disease acs.org |

Ecological Niche and Distribution of Cryptosporiopsis cf. quercina

Cryptosporiopsis quercina is recognized as the imperfect stage (anamorph) of the fungus Pezicula cinnamomea. escholarship.org This species is commonly found in association with hardwood species, particularly in Europe. escholarship.org As an endophyte, its ecological niche is within the living tissues of these plants.

The specific strain that produces this compound was isolated from Tripterygium wilfordii, a member of the Celastraceae family. escholarship.org The discovery of a Cryptosporiopsis species in this particular plant family was noted as a first at the time of its reporting. escholarship.org While the broader geographical distribution of Cryptosporiopsis cf. quercina is not detailed, its endophytic nature suggests it is likely distributed in conjunction with its host plant populations. The ability to exist within a plant without causing disease indicates a highly specialized and balanced interaction with its host, occupying a specific ecological niche that differentiates it from pathogenic fungi. acs.org

Isolation and Purification Methodologies for Cryptocandin Research

Optimized Fungal Cultivation and Fermentation Strategies for Metabolite Production

Effective production of cryptocandin relies on optimizing the cultivation and fermentation conditions for Cryptosporiopsis cf. quercina. Fungal isolation typically begins with surface sterilization of plant tissues, such as stems, followed by plating pieces of the inner tissue on suitable agar (B569324) media like water agar or potato dextrose agar (PDA). escholarship.orggoogle.combanglajol.infofrontiersin.org Hyphal tips from developing colonies are then transferred to obtain pure cultures. escholarship.orggoogle.com

For metabolite production, pure cultures of Cryptosporiopsis cf. quercina are inoculated into liquid culture media. One reported method involves inoculating small agar blocks containing fungal fruiting structures and mycelia into a specific culture medium (MID culture medium) and incubating the culture under controlled conditions, such as at 22°C for three weeks. escholarship.orggoogle.com Large-scale fermentation can be carried out using semi-solid media like potato carrot agar in numerous petri dishes, incubated at approximately 22-25°C for a period, such as 21 days. banglajol.info Optimizing fungal morphology and growth through process design is considered crucial for large-scale cultivation and targeted product production. mdpi.com

Extraction Techniques from Fungal Culture Broth and Mycelia

Following fermentation, this compound is extracted from the fungal culture, which includes both the liquid broth and the mycelial mass. The extraction process typically involves separating the fungal biomass from the liquid medium and then extracting the secondary metabolites.

One approach involves blending the fungal mat and broth with an equal volume of 95% ethanol (B145695). escholarship.orggoogle.com The mixture is then gently shaken, and insoluble materials are removed, for instance, by centrifugation. escholarship.orggoogle.com The supernatant is collected and concentrated, often by flash evaporation, to obtain a dry residue. escholarship.orggoogle.com This residue can then be further processed, such as by adding methanol (B129727) to the dry residue, stirring, and again taking the methanol-soluble extract to dryness by flash evaporation. escholarship.orggoogle.com The resulting residue is then redissolved in water for subsequent purification steps. escholarship.orggoogle.com Another method mentions extracting dried powdered fungal material with ethyl acetate (B1210297). banglajol.info

Chromatographic Purification Approaches for Compound Isolation

Chromatographic techniques are essential for isolating and purifying this compound from the crude extracts obtained from fungal cultures. These methods separate compounds based on their differing physical and chemical properties.

Initial purification steps may involve passing the crude extract solution over adsorbent columns, such as an Amberlite XAD-2 column, followed by elution with specific solvent mixtures to remove impurities and collect fractions containing the target compound. escholarship.orggoogle.com

Thin Layer Chromatography (TLC) can be employed as an initial fractionation technique and for monitoring the separation process. google.comtjnpr.org TLC separates compounds based on their partition coefficient on a stationary phase (like silica (B1680970) gel) using a mobile phase. tjnpr.org Spots can be visualized under UV light or by using staining reagents. escholarship.orgtjnpr.org Bioassay-guided fractionation, where TLC plates or column eluates are tested for antifungal activity, can greatly assist in locating the fraction containing the bioactive compound like this compound. mdpi.com TLC Rf values can also be used for comparison with known standards. escholarship.org

High-Performance Liquid Chromatography (HPLC) is a crucial step for achieving high purity of this compound. escholarship.orggoogle.combanglajol.inforesearchgate.net HPLC separates compounds based on their interaction with a stationary phase under high pressure, using a liquid mobile phase. escholarship.org

Reverse-phase HPLC, typically using a C-18 column, is commonly employed for the final purification of this compound. escholarship.orggoogle.com Various elution methods utilizing gradients of solvents like acetonitrile (B52724) and water have been reported. escholarship.orggoogle.com For example, a linear gradient of 25-100% acetonitrile in water over a specific time period (e.g., 35 minutes) at a controlled flow rate (e.g., 3 ml/min) has been used. escholarship.orggoogle.com The eluate is monitored, often by UV detection at a specific wavelength (e.g., 208 nm), and fractions are collected. escholarship.orggoogle.com Bioassays can be performed on the collected fractions to identify those containing the antifungal activity, corresponding to this compound. escholarship.orggoogle.com Other reported HPLC elution methods include different acetonitrile/water gradients or gradients involving methanol and isopropanol. escholarship.orggoogle.com Purified preparations of this compound obtained through HPLC are used for determining biological activities such as minimal inhibitory concentrations (MICs). escholarship.orggoogle.com

The purity of the isolated this compound can be assessed using spectroscopic techniques such as mass spectrometry and NMR spectroscopy. escholarship.orggoogle.com For instance, electrospray mass spectroscopy of purified this compound showed a prominent [M+H]+ peak at 1080.6 and an [M+Na]+ peak at 1102.7, indicating a molecular mass of 1079.6. escholarship.orggoogle.com UV absorption maxima at 233 and 273 nm have also been observed for this compound. escholarship.orggoogle.com The fungus has been reported to yield up to 3-4 mg of homogeneous this compound per 1000 ml of culture medium. escholarship.orggoogle.com

Here is a summary of some chromatographic conditions used:

| Technique | Stationary Phase | Mobile Phase | Detection Method | Application | Source |

| TLC | Silica gel G | Various solvent systems (e.g., n-hexane: ethyl) | UV (254 nm, 366 nm), H₂SO₄ reagent, Ninhydrin, Vanillin/sulfuric acid | Initial fractionation, Monitoring separation, Bioassay-guided fractionation | escholarship.orggoogle.comtjnpr.orgmdpi.comsphinxsai.com |

| Column Chromatography | Amberlite XAD-2 | 2-propanol/H₂O mixtures (gradient) | Not specified | Initial purification | escholarship.orggoogle.com |

| Mini C-18 Column | Alltech Altima mini C-18 | Acetonitrile/H₂O mixtures (gradient) | Not specified | Semi-purification | escholarship.orggoogle.com |

| HPLC | Alltech Altima C-18 | Acetonitrile/H₂O (linear gradient 25-100%, 45-100%) or Methanol/H₂O and Acetonitrile/2-propanol (gradient) | UV (208 nm), Bioassay of fractions | Final purification, Purity assessment | escholarship.orgresearchgate.netgoogle.com |

Structural Elucidation and Chemical Classification of Cryptocandin

Application of Advanced Spectroscopic Techniques for Structure Determination

The determination of Cryptocandin's intricate structure relied heavily on a suite of advanced spectroscopic methods. escholarship.orgmdpi.com These techniques, used in concert, provided detailed information about the molecule's mass, the connectivity of its atoms, and its constituent parts. mdpi.comnih.gov

Mass spectrometry was crucial for establishing the molecular mass of this compound and identifying its components. mdpi.comnih.gov Electrospray mass spectroscopy determined the molecular mass to be 1079 Da. researchgate.netnih.govmicrobiologyresearch.org This technique was also used to analyze the fatty acid component of the molecule. After methylation, gas chromatography/mass spectroscopy (GC/MS) identified the lipid side chain as palmitic acid. google.comescholarship.org This was a key differentiator from related compounds like pneumocandin A₀, which has a dimethylmyristate side chain, and echinocandin B, which contains linoleic acid. google.comescholarship.org Further analysis of methylated this compound showed an [M+H]⁺ peak at 1108.2, indicating that the molecule had been di-O-methylated, providing more clues about its structure. google.com

While specific X-ray crystallography data for this compound itself is not detailed in the provided sources, this technique is a gold standard for determining the absolute stereochemistry of complex molecules. uni-duesseldorf.de For related families of compounds like the echinocandins, X-ray analysis of derivatives or key biosynthetic intermediates has been essential in confirming the three-dimensional arrangement of their atoms. uni-freiburg.de The absolute configuration of the amino acid constituents in similar cyclic peptides has also been determined using methods like Marfey's method after hydrolysis. uni-duesseldorf.de The stereochemistry of this compound's unique amino acids, such as (3S,4R)-3-hydroxy-4-hydroxymethyl-ʟ-proline, has been proposed based on biosynthetic precedence in the broader echinocandin family. uni-freiburg.de

Classification as a Cyclic Lipopeptide Antimycotic

This compound is classified as a cyclic lipopeptide with potent antimycotic (antifungal) activity. researchgate.netnih.govmicrobiologyresearch.org This classification is based on its chemical structure, which consists of a cyclic core of six amino acids attached to a lipid side chain (palmitic acid). google.comresearchgate.netescholarship.org Lipopeptides are a well-established class of natural products known for their antimicrobial properties. ppjonline.org The cyclic nature of the peptide head and the presence of the fatty acid tail are characteristic features that define this class. google.comppjonline.org this compound is considered a member of the growing family of aromatic lipopeptide antifungal agents, which includes the clinically significant echinocandins and pneumocandins. google.commdpi.comnih.gov

Structural Homologies and Distinctions with the Echinocandin and Pneumocandin Families

This compound shares a fundamental structural framework with the echinocandin and pneumocandin families but possesses key differences that define it as a distinct molecule. researchgate.netnih.govasm.org

Homologies:

Cyclic Hexapeptide Core: Like the echinocandins and pneumocandins, this compound is built upon a cyclic hexapeptide scaffold. google.comnih.gov

Lipophilic Side Chain: It features a fatty acid tail attached to the peptide ring, a hallmark of this class of lipopeptide antifungals. google.comnih.gov

Core Amino Acids: It contains some amino acid residues that are also found in other echinocandins, such as threonine and a hydroxylated proline derivative. google.comescholarship.org

Distinctions:

Fatty Acid Side Chain: this compound's side chain is palmitic acid, distinguishing it from Pneumocandin A₀ (dimethylmyristate) and Echinocandin B (linoleic acid). google.comescholarship.org

Hydroxylation Pattern: A significant difference lies in the hydroxylation of the amino acid residues. While in many pneumocandins and echinocandins every amino acid is hydroxylated, this compound contains a glutamine residue that lacks a hydroxyl group. google.comresearchgate.net

Unique Amino Acids: this compound contains novel amino acid constituents not found in the archetypal echinocandins and pneumocandins, most notably 3-hydroxy-4-hydroxymethylproline and 4,5-dihydroxyornithine. researchgate.netasm.orgscribd.com

These structural nuances are highlighted in the comparative data below.

| Feature | This compound | Pneumocandin A₀ | Echinocandin B |

|---|---|---|---|

| Classification | Cyclic Lipopeptide | Cyclic Lipopeptide | Cyclic Lipopeptide |

| Peptide Core | Cyclic Hexapeptide | Cyclic Hexapeptide | Cyclic Hexapeptide |

| Fatty Acid Side Chain | Palmitic acid google.comescholarship.org | Dimethylmyristate google.comescholarship.org | Linoleic acid google.comescholarship.org |

| Unique Amino Acid(s) | 3-hydroxy-4-hydroxymethylproline, 4,5-dihydroxyornithine researchgate.netasm.org | (R)-3-hydroxy-L-glutamine, (3S,4S)-3-hydroxy-4-methylproline uni-freiburg.de | (3S,4S)-dihydroxy-L-homotyrosine asm.org |

| Hydroxylation Feature | Contains a non-hydroxylated Glutamine residue google.comresearchgate.net | All amino acids are hydroxylated google.com | Contains non-hydroxylated Threonine and Proline uni-freiburg.de |

Identification and Stereochemical Analysis of Unique Hydroxylated Amino Acid Constituents

A defining feature of this compound is its composition of several unusual, heavily hydroxylated amino acids. asm.org Amino acid analysis following acid hydrolysis confirmed the presence of threonine, 4-hydroxyproline, and two unique residues: 4,5-dihydroxyornithine and 3,4-dihydroxyhomotyrosine. google.comescholarship.org

The most novel constituent identified is 3-hydroxy-4-hydroxymethylproline . researchgate.netasm.orgresearchgate.net The structure of this residue was proposed as 3-hydroxy-4-hydroxymethylproline based on the common 3,4 substitution pattern observed across the pneumocandin and echinocandin families. escholarship.org Biosynthetic studies on related enzymes, such as the proline hydroxylase HtyE from Aspergillus pachycristatus, have shown that it can produce 3-hydroxy-4-methyl-L-proline and further oxidize the methyl group to form 3-hydroxy-4-hydroxymethyl-L-proline, lending support to the proposed structure and its biosynthetic origin. asm.org

Another key component is 4,5-dihydroxyornithine . researchgate.netnih.gov The presence of this and other di-hydroxylated amino acids gives this compound a distinct chemical profile. google.com While the precise stereochemistry for every chiral center in this compound has not been definitively established by X-ray crystallography, it is inferred from biosynthetic relationships and comparison to other echinocandins where the stereochemistry is known. escholarship.orguni-freiburg.de For instance, the common dihydroxyornithine in pneumocandins is (4R,5R)-4,5-dihydroxy-ʟ-ornithine. uni-freiburg.de

| Amino Acid Residue | Key Feature | Reference |

|---|---|---|

| Glutamine | Non-hydroxylated | google.comresearchgate.net |

| Threonine | Standard amino acid | google.comresearchgate.net |

| 4-hydroxyproline | Common hydroxylated proline | google.comresearchgate.net |

| 3,4-dihydroxyhomotyrosine | Aromatic, di-hydroxylated | researchgate.netnih.gov |

| 4,5-dihydroxyornithine | Unique, di-hydroxylated | google.comresearchgate.net |

| 3-hydroxy-4-hydroxymethylproline | Novel, di-hydroxylated proline derivative | researchgate.netasm.org |

Biosynthesis of Cryptocandin

Investigation of Biosynthetic Pathways: Role of Nonribosomal Peptide Synthetases (NRPSs)

Nonribosomal peptide synthetases (NRPSs) are central to the biosynthesis of cryptocandin, as they are responsible for assembling the peptide backbone of this lipopeptide. researchgate.netnih.gov NRPSs are large, modular enzymes that synthesize peptides without the direct involvement of ribosomes, utilizing both proteinogenic and non-proteinogenic amino acids. nih.govmdpi.com The genes encoding these multimodular enzymes are typically organized within biosynthetic gene clusters (BGCs). mdpi.com

In the context of lipopeptide antibiotics like this compound and the related echinocandins and pneumocandins, NRPSs catalyze the sequential addition of amino acids to a growing peptide chain. nih.gov The core structure of echinocandin-type lipopeptides, including this compound, consists of a cyclic hexapeptide backbone. nih.gov The NRPS machinery is responsible for selecting and coupling the specific amino acid building blocks that form this cyclic peptide. nih.gov Studies on related echinocandin biosynthetic pathways have shown that NRPS adenylation (A) domains are crucial for recognizing and activating the specific amino acids to be incorporated. asm.orgasm.org

This compound contains several unusual and hydroxylated amino acids, including 3,4-dihydroxyhomotyrosine, 4-hydroxyproline, 3-hydroxy-4-hydroxymethylproline, and 4,5-dihydroxyornithine, in addition to threonine and glutamine. researchgate.netescholarship.org The NRPS must possess the necessary modules and substrate specificity within its A domains to incorporate these specific residues in the correct sequence. While detailed studies focusing solely on the this compound NRPS are limited in the provided context, research on the biosynthesis of related echinocandins and pneumocandins highlights the critical role of NRPSs in determining the amino acid composition and sequence of the peptide core. nih.govasm.orgnih.gov Phylogenetic analysis of NRPSs from echinocandin-producing fungi, including those related to this compound producers, suggests a common evolutionary origin for these gene clusters and the NRPSs within them. asm.org

Polyketide Synthase (PKS) Contributions to this compound Structure

In addition to the peptide backbone assembled by NRPSs, this compound, as a lipopeptide, features a lipid side chain. researchgate.netnih.gov This fatty acid moiety is incorporated into the final structure, and its biosynthesis is typically attributed to polyketide synthases (PKSs). researchgate.netfrontiersin.orgnih.gov PKSs are another class of large, multifunctional enzymes that catalyze the biosynthesis of polyketides through the iterative condensation of small carboxylic acid precursors, such as acetyl-CoA and malonyl-CoA. frontiersin.orgmdpi.com

This compound contains palmitic acid as its fatty acid component. researchgate.netescholarship.org This is in contrast to other related lipopeptides like pneumocandin A, which has dimethylmyristate, and echinocandin B, which has linoleic acid. escholarship.org The presence of palmitic acid suggests the involvement of a PKS pathway capable of synthesizing this specific saturated fatty acid or a precursor that is subsequently modified to palmitic acid.

Studies on related lipopeptide biosynthetic gene clusters, such as those for pneumocandins, have identified dedicated highly reducing PKSs responsible for the biosynthesis of methylated, branched acyl side chains. asm.org While the specific PKS involved in palmitic acid biosynthesis in Cryptosporiopsis cf. quercina is not explicitly detailed in the provided information, the general principle in lipopeptide biosynthesis is that PKSs provide the lipid component that is then attached to the peptide core synthesized by the NRPS. nih.govacs.org The gene clusters for these hybrid metabolites often contain both PKS and NRPS genes, reflecting their cooperative roles in assembling the final product. frontiersin.orgnih.gov

Precursor Incorporation Studies and Isotopic Labeling for Pathway Elucidation

Precursor incorporation studies, particularly using isotopic labeling, have been instrumental in elucidating the biosynthetic pathways of complex natural products like this compound and related lipopeptides. nih.govnih.govnih.gov By feeding isotopically labeled potential precursor molecules to the producing organism and analyzing the labeling pattern in the final compound, researchers can determine which molecules are incorporated and how they are assembled.

While specific detailed isotopic labeling studies solely focused on this compound are not extensively described in the provided text, the technique has been successfully applied to the biosynthesis of related echinocandins and pneumocandins. For instance, 13C-labeling experiments with the pneumocandin producer Glarea lozoyensis helped elucidate its biosynthetic pathway. nih.govnih.gov These studies confirmed the incorporation of specific amino acids and the origin of carbon atoms in the polyketide chain. nih.gov

The constituent residues of this compound have been determined, including specific amino acids and palmitic acid. researchgate.netescholarship.org Amino acid analysis after hydrolysis has revealed the presence of 3,4-dihydroxyhomotyrosine, 4-hydroxyproline, threonine, glutamine, 3-hydroxy-4-hydroxymethylproline, and 4,5-dihydroxyornithine. researchgate.netescholarship.org The identification of palmitic acid as the fatty acid component was achieved through techniques like gas chromatography/mass spectroscopy after methylation. escholarship.org These findings, likely derived from initial compositional analysis which often precedes or complements labeling studies, provide crucial information about the building blocks that must be incorporated by the biosynthetic machinery. escholarship.org

Isotopic labeling, such as with 13C or 15N, would allow researchers to trace the incorporation of specific amino acids or acetate (B1210297) units (for the polyketide portion) into the this compound structure, confirming the proposed building blocks and revealing the order and manner of their assembly by the NRPS and PKS. acs.orguni-freiburg.de

Enzymatic Activities Involved in Hydroxylation and Cyclization

The biosynthesis of this compound involves various enzymatic tailoring steps, including hydroxylation and cyclization, which modify the core structure assembled by the NRPS and PKS. mdpi.comnih.govnih.gov The presence of multiple hydroxyl groups on several amino acid residues in this compound, such as 3,4-dihydroxyhomotyrosine, 4-hydroxyproline, 3-hydroxy-4-hydroxymethylproline, and 4,5-dihydroxyornithine, indicates the involvement of specific hydroxylase enzymes. researchgate.netescholarship.org

Research on related echinocandin biosynthesis has identified 2-oxoglutarate-dependent proline hydroxylases that introduce hydroxyl groups at specific positions on proline residues. asm.orgnih.gov For example, the proline hydroxylase GloF in Glarea lozoyensis is responsible for generating trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline, both of which are found in pneumocandins. asm.orgnih.gov Another enzyme, HtyE from Aspergillus pachycristatus, involved in echinocandin B biosynthesis, has been shown to hydroxylate proline and further oxidize a methyl group on a hydroxylated proline derivative, yielding 3-hydroxy-4-hydroxymethyl-L-proline, a building block found in this compound. asm.orgnih.gov This suggests that similar hydroxylase activities are likely present in Cryptosporiopsis cf. quercina to introduce the hydroxyl groups observed in this compound's amino acid constituents.

Cyclization is another critical step in the biosynthesis of this compound, as it forms the cyclic peptide core. nih.govnih.gov In nonribosomal peptide synthesis, cyclization is typically catalyzed by a thioesterase (TE) domain or a dedicated cyclization enzyme, which releases the completed peptide chain from the NRPS and forms the macrocyclic amide bond. nih.gov For lipopeptides like this compound, the lipid tail is attached to the peptide, and cyclization often involves the formation of a bond between the activated C-terminus of the peptide and a specific amino group, frequently the delta-amino group of an ornithine residue, followed by the formation of a hemiaminal bridge involving a hydroxylated residue like hydroxyproline. nih.govnih.gov The enzymatic mechanisms governing this macrocyclization and the formation of the N-acyl-hemiaminal bridge are essential for the structural integrity and biological activity of this compound. nih.gov

Comparative Genomics of this compound and Related Lipopeptide Biosynthetic Gene Clusters

Comparative genomics of fungal species that produce this compound and related lipopeptides like echinocandins and pneumocandins provides valuable insights into the organization, evolution, and potential regulation of their biosynthetic gene clusters (BGCs). asm.orgnih.govnih.govnih.govresearchgate.netacs.org These BGCs typically contain the genes encoding the core biosynthetic enzymes (NRPS and PKS), as well as tailoring enzymes (e.g., hydroxylases, methyltransferases), transport proteins, and regulatory elements. mdpi.comnih.gov

Analysis of BGCs from different echinocandin-producing fungi has revealed conserved gene content and organization, supporting a common evolutionary origin. asm.orgnih.gov However, lineage-specific evolution, driven by factors such as gene recruitment or loss, has contributed to the structural diversity observed within the echinocandin family. asm.orgnih.govasm.org For instance, differences in oxygenase genes can lead to variations in the hydroxylation patterns of amino acid residues, contributing to the distinct structures of different echinocandins, pneumocandins, and potentially this compound. asm.orgresearchgate.net

Comparing the this compound BGC with those of echinocandin B (Aspergillus pachycristatus) and pneumocandin (Glarea lozoyensis) would likely reveal homologous genes for the core NRPS and PKS enzymes, as well as for many tailoring enzymes like hydroxylases. nih.govnih.govnih.gov However, differences in the presence, number, or substrate specificity of specific enzymes, particularly hydroxylases and those involved in fatty acid synthesis or modification, would account for the unique structural features of this compound, such as the specific hydroxylation pattern and the palmitic acid side chain. researchgate.netnih.govescholarship.orgasm.org Genomic studies can also identify potential regulatory genes within or near the BGCs that control the expression of the biosynthetic enzymes. doi.orgnih.gov

Regulatory Mechanisms Governing this compound Production in the Producing Fungus

The production of secondary metabolites like this compound in fungi is a tightly regulated process influenced by various environmental cues and internal cellular signals. doi.orgresearchgate.net Regulatory mechanisms ensure that these complex compounds are produced at appropriate times and levels, often in response to specific ecological interactions or developmental stages of the fungus. researchgate.netfrontiersin.org

Fungal secondary metabolism biosynthesis pathways are regulated by intricate networks involving both pathway-specific and global transcription factors. doi.orgnih.gov Pathway-specific regulators are often encoded within the BGCs themselves and primarily control the expression of genes within that specific cluster. doi.orgnih.gov Global regulators, on the other hand, are encoded elsewhere in the genome and can influence the expression of multiple BGCs and other genes related to metabolism and development. doi.org

While specific details on the regulatory mechanisms governing this compound production in Cryptosporiopsis cf. quercina are limited in the provided text, general principles of fungal secondary metabolite regulation apply. Factors such as nutrient availability (carbon and nitrogen sources), pH, temperature, and light can significantly impact the expression of genes involved in secondary metabolism. doi.org In endophytic fungi like Cryptosporiopsis cf. quercina, interactions with the host plant may also play a role in triggering or modulating secondary metabolite production. researchgate.netresearchgate.netfrontiersin.orgresearchgate.net

Understanding the regulatory mechanisms is crucial for optimizing this compound production, potentially through strain improvement or manipulation of fermentation conditions. doi.org Techniques such as gene knockout or overexpression of specific transcription factors can help to elucidate their roles in controlling this compound biosynthesis. doi.org

Biological Activities and Molecular Mechanisms of Action of Cryptocandin

Antifungal Spectrum of Activity

Cryptocandin demonstrates a broad spectrum of antifungal activity, affecting various fungal species. researchgate.netnih.gov Its efficacy has been evaluated against important human and plant fungal pathogens. researchgate.netnih.govppjonline.org

Activity Against Human Fungal Pathogens (e.g., Candida albicans, Trichophyton spp.)

This compound has shown impressive antifungal activity against several significant human fungal pathogens. Minimal inhibitory concentration (MIC) values for purified this compound have been determined for a series of these pathogens. researchgate.netgoogle.com Notably, it exhibits potent activity against Candida albicans, with MIC values reported as low as 0.02-0.03 µg/ml. researchgate.netgoogle.commdpi.com This activity is described as virtually identical to that of amphotericin B, a commonly used clinical antifungal agent. researchgate.netgoogle.com this compound also shows significant activity against Histoplasma capsulatum, with an MIC of 0.01 µg/ml. researchgate.netgoogle.com

Against Trichophyton species, which are responsible for skin and nail infections, this compound has demonstrated potent activity. researchgate.netgoogle.com MIC values ranging from 0.035 to 0.07 µg/ml have been observed for various isolates of Trichophyton rubrum and Trichophyton mentagrophytes. researchgate.netgoogle.commdpi.com These findings suggest a potential for this compound in controlling dermatophyte infections. google.com In contrast, this compound showed little effect on Aspergillus fumigatus or Cryptococcus neoformans, unlike amphotericin B. researchgate.netgoogle.com

Here is a summary of reported MIC values for this compound against selected human fungal pathogens:

| Fungal Pathogen | This compound MIC (µg/ml) | Source |

| Candida albicans | 0.02 - 0.03 | researchgate.netgoogle.commdpi.com |

| Histoplasma capsulatum | 0.01 | researchgate.netgoogle.com |

| Trichophyton rubrum | 0.035 - 0.07 | researchgate.netgoogle.commdpi.com |

| Trichophyton mentagrophytes | 0.035 - 0.07 | researchgate.netgoogle.commdpi.com |

| Aspergillus fumigatus | >20 | researchgate.netgoogle.com |

| Cryptococcus neoformans | >20 | researchgate.netgoogle.com |

Activity Against Plant Pathogenic Fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)

This compound is also active against a number of plant-pathogenic fungi. researchgate.netnih.govppjonline.orgppjonline.orgmdpi.com Among the organisms tested, Sclerotinia sclerotiorum was noted as particularly susceptible to this compound preparations. researchgate.net this compound is reported to be active against S. sclerotiorum with an MIC of 0.78 µg/ml and against Botrytis cinerea with an MIC of 0.62 µg/ml. ppjonline.orgppjonline.org While effective against these and some other plant pathogens, many other organisms tested showed little to weak susceptibility. researchgate.net

Here is a summary of reported activity for this compound against selected plant fungal pathogens:

| Fungal Pathogen | Activity (MIC/EC50) | Value (µg/ml) | Source |

| Sclerotinia sclerotiorum | MIC | 0.78 | ppjonline.orgppjonline.org |

| Botrytis cinerea | MIC | 0.62 | ppjonline.orgppjonline.org |

Elucidation of Cellular and Molecular Targets of Antifungal Action

This compound is chemically related to the echinocandins and pneumocandins, which are known for their antifungal properties. researchgate.netnih.gov This relationship suggests a similar mode of action. The primary cellular target of this compound, like that of the echinocandins, is the fungal cell wall. csic.esasm.org The fungal cell wall is an essential structure for maintaining cellular integrity and is absent in mammalian cells, making it an attractive target for selective antifungal therapy. csic.escsic.es

The molecular target of this compound's antifungal action is the enzyme complex β-(1,3)-glucan synthase. csic.esasm.orgwikipedia.org This enzyme is crucial for the synthesis of β-(1,3)-glucan, a major structural polysaccharide component of the fungal cell wall. csic.eswikipedia.org By inhibiting β-(1,3)-glucan synthase, this compound disrupts the synthesis of this essential cell wall component, leading to loss of structural integrity and ultimately fungal cell death, particularly in growing cells. csic.eswikipedia.org

Mechanistic Comparisons with Clinically Relevant Antifungal Agents (e.g., β-(1,3)-glucan synthase inhibition)

This compound belongs to the family of aromatic lipopeptide antifungal agents, which includes the clinically relevant echinocandins (such as caspofungin, micafungin, and anidulafungin) and pneumocandins. researchgate.netcsic.esresearchgate.net The primary mechanism of action shared by these compounds is the noncompetitive inhibition of the β-(1,3)-glucan synthase enzyme complex. asm.orgwikipedia.orgresearchgate.net This shared target highlights a common strategy among these lipopeptides to compromise the structural integrity of the fungal cell wall. csic.escsic.es

While sharing a common mechanism of action, this compound is structurally distinct from echinocandins and pneumocandins in certain aspects. researchgate.net For instance, this compound lacks a hydroxyl functionality in its glutamine amino acid residue, which is present in echinocandins and pneumocandins. researchgate.net Despite these subtle structural differences, the fundamental impact on β-(1,3)-glucan synthesis remains the basis of their antifungal activity. csic.esasm.org The inhibition of this essential enzyme disrupts cell wall synthesis, leading to osmotic instability and cell lysis in susceptible fungi. wikipedia.org

Investigation of Fungal Resistance Mechanisms to this compound and Related Lipopeptides

Fungal resistance to antifungal agents is a significant concern, and mechanisms of resistance to lipopeptide antifungals, particularly echinocandins, have been investigated. While specific studies detailing resistance mechanisms solely to this compound are not as extensively documented as for the widely used echinocandins, insights can be drawn from the mechanisms observed in related lipopeptides. researchgate.netnih.gov

Resistance to echinocandins primarily involves alterations in the target enzyme, β-(1,3)-glucan synthase. researchgate.net Point mutations in the FKS genes, which encode subunits of the β-(1,3)-glucan synthase complex, are the most common mechanism of acquired resistance in various fungal species, including Candida and Aspergillus. researchgate.net These mutations typically occur in specific "hot spot" regions of the FKS1 or FKS2 genes, leading to reduced susceptibility of the enzyme to inhibition by the antifungal agent. researchgate.net

Other potential mechanisms of fungal resistance to antifungal agents in general, which could potentially apply to lipopeptides like this compound, include upregulation of the target enzyme, decreased intracellular drug concentration through efflux pumps, and enzymatic detoxification of the antifungal compound. mdpi.com However, for this compound specifically, the most likely mechanism of resistance, based on its shared target with echinocandins, would involve modifications to the β-(1,3)-glucan synthase. Further dedicated studies would be required to fully elucidate resistance mechanisms specifically developed against this compound.

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Correlation of Cryptocandin Structural Features with Bioactivity

This compound is a cyclic lipopeptide that shares a core hexapeptide structure with other members of the echinocandin family but possesses distinct features that contribute to its unique biological profile. researchgate.netnih.gov Its structure consists of a cyclic hexapeptide acylated with a lipid side chain. The constituent amino acids are 3,4-dihydroxyhomotyrosine, 4-hydroxyproline, threonine, glutamine, 3-hydroxy-4-hydroxymethylproline, and 4,5-dihydroxyornithine. nih.govescholarship.org The systematic analysis of these features in comparison to other echinocandins reveals key correlations with its potent bioactivity.

Key structural determinants of this compound's bioactivity include:

The N-linked Acyl Side Chain: this compound possesses a palmitic acid (C16) side chain. nih.govescholarship.org This lipid tail is crucial for anchoring the molecule to the fungal cell membrane, a prerequisite for its inhibitory action on β-(1,3)-D-glucan synthase. nih.gov The nature of this fatty acid distinguishes this compound from other natural echinocandins; for instance, echinocandin B has a linoleic acid moiety, while pneumocandin A₀ features a dimethylmyristate tail. escholarship.org These variations in the lipid side chain are known to significantly influence the antifungal potency and spectrum of the entire class. uniroma1.it

The Cyclic Hexapeptide Core: The peptide core contains several non-proteinogenic, hydroxylated amino acids. The specific pattern of hydroxylation is critical for activity. A notable feature of this compound is that the glutamine residue lacks a hydroxyl group, a subtle but significant deviation from other echinocandins like pneumocandin, where each amino acid is hydroxylated. escholarship.org This specific arrangement of hydroxyl groups is believed to contribute to its distinct biological activity. researchgate.netescholarship.org

Specific Amino Acid Residues: The presence of highly functionalized amino acids such as 3,4-dihydroxyhomotyrosine and the unique 3-hydroxy-4-hydroxymethylproline are considered vital for its potent antifungal effects. escholarship.org Studies on simplified synthetic analogues of other echinocandins have demonstrated that the L-homotyrosine residue is absolutely crucial for both antifungal activity and the inhibition of the target enzyme, β-(1,3)-glucan synthase. nih.gov The presence of a 3-hydroxy-4-hydroxymethylproline is also suggested to enhance activity. nih.gov

The potent antifungal activity of this compound, with minimum inhibitory concentration (MIC) values as low as 0.03 µg/ml against Candida albicans, is a direct result of these specific structural characteristics. nih.govescholarship.orgacademicjournals.org These subtle structural changes compared to other echinocandins are what define its unique biological activities. escholarship.org

Table 1: Comparative Structural Features of this compound and Related Echinocandins

| Feature | This compound | Echinocandin B | Pneumocandin A₀ |

|---|---|---|---|

| Lipid Side Chain | Palmitic Acid | Linoleic Acid | Dimethylmyristic Acid |

| Core | Cyclic Hexapeptide | Cyclic Hexapeptide | Cyclic Hexapeptide |

| Unique Amino Acids | 3,4-dihydroxyhomotyrosine, 3-hydroxy-4-hydroxymethylproline, 4,5-dihydroxyornithine | 3,4-dihydroxyhomotyrosine, 4,5-dihydroxyornithine | (3S,4S)-3-hydroxy-4,5-dimethyl-L-proline, 4,5-dihydroxyornithine |

| Hydroxylation Pattern | Glutamine residue is non-hydroxylated | All amino acids hydroxylated | All amino acids hydroxylated |

Strategies for Chemical Derivatization to Optimize Potency and Spectrum

While specific derivatization studies aimed at optimizing this compound's potency and spectrum have not been extensively published, the strategies employed for the broader echinocandin class provide a clear blueprint for such efforts. The primary goal of derivatization is to improve the therapeutic index by enhancing potency, expanding the antifungal spectrum, and reducing undesirable properties like hemolytic activity or poor solubility, which hampered early clinical development of natural echinocandins. nih.gov

The most successful and widely adopted strategy for creating clinically approved echinocandin analogues, such as anidulafungin (B1665494) and caspofungin, is a semi-synthetic approach involving modification of the N-acyl side chain. nih.govuniroma1.itwikipedia.org This process typically involves two main steps:

Deacylation: The natural lipid side chain is enzymatically cleaved from the cyclic peptide core. This is often accomplished using cultures of specific microorganisms, such as Actinoplanes utahensis, which produce deacylase enzymes. nih.gov This step yields the free cyclic peptide nucleus, which has a reactive amine substituent. uniroma1.it

Re-acylation: The isolated peptide nucleus is then chemically N-acylated with a new, synthetically designed side chain. uniroma1.it This allows for the introduction of a wide variety of functionalities. For example, anidulafungin was created by acylating the echinocandin B nucleus with a 4-n-pentyloxy-phenyl-benzoyl group. nih.gov This modification significantly improved its pharmacological properties.

Computational Modeling and Predictive Approaches for SAR Analysis

There are currently no published studies specifically detailing the use of computational modeling or predictive quantitative structure-activity relationship (QSAR) analysis for this compound. However, these in silico approaches are increasingly powerful tools in modern drug discovery and are highly applicable to complex natural products like this compound. mdpi.comresearchgate.net

Computational methods can accelerate the drug development process in several ways:

Predicting Bioactivity: QSAR models can be developed for a class of compounds to correlate physicochemical properties and structural descriptors with biological activity. For the echinocandin class, a QSAR model could predict the antifungal potency of hypothetical new analogues, helping to prioritize which derivatives to synthesize. ppjonline.org

Understanding Ligand-Receptor Interactions: Molecular docking and molecular dynamics (MD) simulations can model the interaction between this compound analogues and the active site of the target enzyme, β-(1,3)-D-glucan synthase. nih.gov This can reveal key binding interactions and explain why certain structural modifications enhance or diminish activity.

Guiding Synthetic Chemistry: By predicting the properties of virtual compounds, computational approaches can guide the design of new analogues with improved characteristics, such as enhanced binding affinity or better drug-like properties, before committing to resource-intensive synthetic work.

Genomic Prediction: In silico analysis of fungal genomes can predict the existence of biosynthetic gene clusters (BGCs) for secondary metabolites. mdpi.comnih.gov This can lead to the discovery of novel natural product scaffolds, including new echinocandin-like structures, that can then be investigated.

Given the structural complexity of this compound, applying these computational tools would be a logical step to systematically explore its SAR and rationally design novel, potentially superior analogues.

Semi-Synthetic and Total Synthesis of this compound Analogues

The chemical synthesis of this compound or its analogues has not been reported in the literature to date. The compound was originally discovered and characterized through isolation from its natural fungal source. researchgate.netnih.gov However, the extensive synthetic work performed on the parent echinocandin class provides a clear and established roadmap for how this compound analogues could be produced. Both semi-synthetic and total synthetic approaches have been successfully utilized. uniroma1.it

Semi-Synthetic Approaches: This is the most common and commercially successful method for producing echinocandin drugs. wikipedia.orgmdpi.com The strategy relies on using the complex cyclic peptide core produced in large quantities via fermentation and then chemically modifying it. uniroma1.it As described in section 7.2, this typically involves deacylation and re-acylation of the side chain. nih.govuniroma1.it This approach has been used to generate new pneumocandin analogues by feeding alternative acyl donors to engineered strains of Glarea lozoyensis, a process known as mutasynthesis. acs.org This method leverages the biosynthetic machinery of the fungus while allowing for the introduction of novel chemical diversity, and it represents a viable strategy for producing this compound analogues.

Total Synthesis Approaches: The total synthesis of echinocandins from their constituent amino acids is a significant chemical challenge due to the presence of multiple stereocenters and unusual, highly oxygenated amino acid residues. uniroma1.it

Echinocandin D Synthesis: The first total syntheses of an echinocandin were reported for echinocandin D, which is structurally simpler than this compound as it lacks the ornithine hemiaminal and benzylic hydroxyl group. uniroma1.it

Simplified Analogue Synthesis: A more pragmatic use of total synthesis has been to create simplified analogues to probe the SAR of the peptide core. Researchers have used solid-phase peptide synthesis to build cyclic peptides where the unusual amino acids of echinocandins are replaced with more common ones. nih.gov By systematically re-introducing the complex residues, they were able to identify the minimal structural requirements for bioactivity and confirm the critical role of residues like homotyrosine. uniroma1.itnih.gov

A future total synthesis of this compound would require the stereocontrolled synthesis of its unique amino acid components, such as 3-hydroxy-4-hydroxymethylproline, followed by a carefully planned peptide coupling and macrocyclization strategy. acs.org While challenging, a successful total synthesis would provide ultimate flexibility for creating a wide array of novel analogues with modifications at any position on the molecule.

Ecological Significance and Biotechnological Potential of Cryptocandin

Cryptocandin's Role in Endophyte-Host Plant Chemical Ecology and Defense

Endophytic fungi like Cryptosporiopsis cf. quercina play crucial roles in the chemical ecology of their host plants by producing secondary metabolites that mediate interactions with other organisms, including plant pathogens. nih.govfrontiersin.orgoup.com this compound, as a potent antimycotic, is believed to contribute to the host plant's defense mechanisms against fungal infections. researchgate.netescholarship.orgoup.comnih.gov

Approaches for Enhanced Production of this compound through Fermentation Optimization and Strain Engineering

The potential applications of this compound necessitate efficient and scalable production methods. Microbial fermentation is a dominant method for the industrial production of various biomolecules, including secondary metabolites like this compound. nih.gov Enhancing the production of this compound through fermentation optimization and strain engineering of the producing fungus Cryptosporiopsis cf. quercina are key areas of biotechnological focus.

Optimization of fermentation conditions involves adjusting parameters such as nutrient composition, temperature, pH, and aeration to maximize the yield of the desired metabolite. mdpi.com Different fungal strains may produce varying amounts of bioactive chemicals under different conditions, highlighting the importance of optimizing culture conditions for targeted production. frontiersin.orgmdpi.com

Strain engineering approaches aim to improve the productivity of the microbial strain itself. This can involve classical mutagenesis and selection techniques or more advanced genetic engineering methods. nih.govmdpi.com Genetic engineering can be used to modify metabolic pathways to channel resources towards this compound biosynthesis, enhance the expression of genes involved in its production, or silence genes that lead to the formation of byproducts. nih.govmdpi.com While genetic engineering of endophytes is an emerging field, advances in technologies like next-generation sequencing and the understanding of biosynthetic gene clusters offer potential for enhancing metabolite production. frontiersin.orgmdpi.com The "one strain-many compounds" (OSMAC) approach, which explores the metabolic diversity of a single strain under varied culture conditions, and co-cultivation with other strains are also strategies being explored to elicit or enhance the production of secondary metabolites. mdpi.com

Potential Applications in Sustainable Agriculture for Plant Disease Management

Fungal diseases pose a significant threat to agricultural yields and food security. nih.gove-bookshelf.de The increasing concern over the environmental and health impacts of synthetic chemical fungicides, coupled with the development of resistance in plant pathogens, has driven the search for sustainable alternatives for disease control. nih.gov Natural compounds produced by microorganisms, particularly endophytes, are gaining attention as potential biocontrol agents. frontiersin.orgnih.gov

This compound's demonstrated activity against important plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea suggests its potential utility in sustainable agriculture for managing plant diseases. researchgate.netescholarship.orgnih.govppjonline.org Utilizing this compound as a biofungicide could offer an eco-friendly approach to protect crops. frontiersin.org Endophytes, in general, contribute to plant defense through various mechanisms, including antibiosis (production of antimicrobial compounds), competition for ecological niches and nutrients, and induction of plant defense responses. scielo.brfrontiersin.org this compound's role as an antimycotic falls under the mechanism of antibiosis.

The application of this compound or this compound-producing endophytes in agriculture could help reduce reliance on synthetic chemicals, minimize environmental pollution, and mitigate the development of resistance in fungal pathogens. frontiersin.orgnih.gov Further research and development are needed to explore the efficacy, formulation, and application methods of this compound for practical use in crop protection.

Advanced Research Methodologies and Future Directions in Cryptocandin Research

Genomic and Transcriptomic Profiling for Novel Pathway Genes and Regulation

Genomic and transcriptomic profiling are crucial for deciphering the genetic basis of cryptocandin biosynthesis and identifying regulatory elements that control its production. Endophytic fungi, like the producer of this compound, are known to harbor numerous biosynthetic gene clusters (BGCs) responsible for producing a diverse array of secondary metabolites frontiersin.orgnih.gov. Whole-genome sequencing allows for the identification of these clusters, including those potentially involved in this compound synthesis. For instance, analysis of the endophytic fungus Calcarisporium arbuscula revealed 65 BGCs, including those for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), enzymes often involved in the synthesis of lipopeptides like this compound nih.gov. This compound itself is a non-ribosomal peptide doi.org.

Transcriptomic analysis, using techniques like RNA-Seq, provides insights into gene expression patterns, revealing which BGCs are active under specific conditions and potentially identifying genes involved in the regulation of this compound production nih.govtdl.org. While many BGCs in fungi may remain silent under laboratory conditions, transcriptomic data can indicate their potential for expression nih.govmdpi.com. Understanding the regulation of these genes is key to optimizing this compound yield and potentially activating silent pathways for novel analogue discovery. The integration of gene expression regulation in endophyte-host relationships may have evolved over millions of years, potentially involving cooperative synthesis and precursor supply tdl.org.

Proteomic and Metabolomic Approaches to Uncover this compound Biosynthesis and Mode of Action

Proteomic and metabolomic approaches complement genomic and transcriptomic studies by providing a direct view of the molecules involved in this compound biosynthesis and its effects on target organisms. Proteomics, the study of proteins, can help identify the enzymes encoded by the BGCs that are directly responsible for assembling the this compound molecule. Given that this compound is a non-ribosomal peptide, identifying the specific NRPS enzymes and associated tailoring enzymes (e.g., hydroxylases, methyltransferases) is essential for understanding the biosynthetic pathway doi.orgnih.gov.

Metabolomics involves the comprehensive analysis of all metabolites in a biological system. By comparing the metabolome of Cryptosporiopsis cf. quercina under different culture conditions or in interaction with its host plant, researchers can identify intermediates and shunt products of the this compound pathway, helping to map out the biosynthetic steps frontiersin.org. Metabolomics can also be used to study the mode of action of this compound by examining the changes in the metabolome of susceptible fungi upon exposure to the compound. This compound is known to be related to echinocandins and pneumocandins, which target fungal cell wall synthesis by inhibiting 1,3-β-D-glucan synthase tandfonline.comnih.govasm.org. Metabolomic analysis could potentially reveal the downstream effects of this inhibition or identify other cellular processes affected by this compound. Mass spectrometry plays a critical role in the discovery and identification of natural products through metabolomics researchgate.net.

Synthetic Biology and Metabolic Engineering for Heterologous Expression and Diversification

Synthetic biology and metabolic engineering offer powerful tools for manipulating the this compound biosynthetic pathway for increased production and the generation of novel analogues nih.gov. Once the BGC for this compound is fully elucidated, synthetic biology approaches can be used to refactor the cluster for heterologous expression in a more tractable host organism, such as Aspergillus niger or Pichia pastoris mdpi.commdpi.com. This can overcome challenges associated with cultivating the original endophytic fungus and facilitate large-scale production.

Metabolic engineering involves rational modification of the host organism's metabolism to enhance the yield of the desired compound or to introduce modifications to the biosynthetic pathway nih.gov. This could involve overexpressing pathway genes, knocking out competing pathways, or introducing genes for enzymes that can modify the this compound structure, leading to the production of diversified analogues with potentially improved properties mdpi.commdpi.com. The complex structure of echinocandins, related to this compound, has already necessitated semisynthetic manufacturing, highlighting the value of engineered biosynthesis and diversification nih.gov.

Development of High-Throughput Screening Assays for this compound Analogues and New Lead Compounds

The development of high-throughput screening (HTS) assays is crucial for efficiently evaluating the antifungal activity of this compound analogues and identifying new lead compounds from natural product libraries or synthetic collections nih.gov. HTS allows for rapid testing of thousands of compounds against relevant fungal pathogens, such as Candida albicans and Trichophyton spp., which are known to be susceptible to this compound escholarship.org.

Assays can be designed to measure fungal growth inhibition, viability, or specific cellular processes targeted by this compound, such as cell wall synthesis. For example, alamarBlue-based assays have been used for HTS of fungicidal compounds against Cryptococcus neoformans nih.gov. Adapting or developing similar assays specifically for this compound's target spectrum would accelerate the discovery of more potent or selective derivatives. Given the potential of this compound for treating skin and nail infections, HTS against relevant dermatophytes would be particularly valuable escholarship.org.

Addressing Emerging Antimicrobial Resistance through this compound Research

Antimicrobial resistance (AMR) is a growing global health threat, and research into compounds like this compound is vital for developing new strategies to combat resistant pathogens nih.govekb.eg. This compound's distinct structure and mechanism of action, related to cell wall inhibition, may offer an advantage against fungi resistant to existing antifungal classes like azoles or polyenes, which have different resistance mechanisms nih.gov.

Research into how fungi might develop resistance to this compound is also critical. This involves studying potential target modifications, efflux pump mechanisms, or enzymatic inactivation that could confer resistance nih.gov. Understanding these mechanisms at a molecular level can inform the design of this compound analogues that are less susceptible to resistance or can be used in combination therapies to overcome resistance. Endophytic fungi themselves are being explored as a source of novel antimicrobials to address AMR nih.gov.

Bioprospecting for Novel this compound-Producing Microorganisms in Underexplored Biotopes

This compound was originally isolated from an endophytic fungus, highlighting the potential of endophytes as a source of novel bioactive compounds tandfonline.comnih.gov. Bioprospecting, the search for new biological resources, in underexplored biotopes offers a promising avenue for discovering novel microorganisms that may produce this compound or structurally related compounds tandfonline.comscilit.comasm.org.

Q & A

Q. What structural features of Cryptocandin contribute to its antifungal activity, and what analytical techniques are recommended for its characterization?

this compound’s bioactivity is linked to its complex structure, including multiple cyclic peptides, hydroxyl groups, and a long fatty acid chain . To characterize it:

- Nuclear Magnetic Resonance (NMR) : Resolves cyclic peptide conformations and functional groups.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Provides atomic-level structural resolution (if crystalline).

- High-Performance Liquid Chromatography (HPLC) : Ensures purity for reproducible assays. Table 1 summarizes techniques:

Q. How can researchers isolate this compound from fungal endophytes, and what quality control steps are critical?

- Isolation : Use solvent extraction (e.g., ethyl acetate) followed by bioactivity-guided fractionation .

- Quality Control :

- Validate purity via HPLC (≥95% purity for assays).

- Confirm identity with tandem MS and NMR.

- Document protocols rigorously to ensure reproducibility .

Q. What in vitro assays are suitable for evaluating this compound’s antifungal efficacy?

- Broth Microdilution Assay : Measures minimum inhibitory concentration (MIC) against Candida spp. or Aspergillus .

- Time-Kill Curves : Assess fungicidal vs. fungistatic activity.

- Biofilm Inhibition : Use crystal violet staining or confocal microscopy for biofilm models.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in fungal strains, assay conditions, or compound purity. Methodological solutions include:

- Standardized Assays : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal testing.

- Comparative Genomics : Analyze target fungal genomes for resistance mechanisms (e.g., efflux pumps) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .

Q. What strategies are effective for elucidating this compound’s biosynthetic pathway in fungal hosts?

- Genome Mining : Identify nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) gene clusters in fungal genomes.

- Heterologous Expression : Express candidate genes in model fungi (e.g., Aspergillus nidulans) to confirm pathway activity.

- Isotope Labeling : Trace precursor incorporation (e.g., amino acids) using 13C/15N NMR .

Q. How can researchers optimize this compound’s stability and bioavailability for in vivo studies?

- Formulation Studies : Test liposomal encapsulation or PEGylation to enhance solubility.

- Pharmacokinetic Profiling : Use LC-MS/MS to monitor serum half-life and tissue distribution in animal models.

- Structure-Activity Relationship (SAR) : Synthesize analogs to modify labile groups (e.g., ester bonds) .

Q. What experimental designs are recommended to assess this compound’s synergistic effects with existing antifungals?

- Checkerboard Assay : Calculate fractional inhibitory concentration (FIC) indices for drug combinations.

- Isobologram Analysis : Visualize synergistic, additive, or antagonistic interactions.

- Transcriptomics : Identify fungal pathways upregulated during combinatorial treatment .

Methodological Best Practices

- Data Transparency : Maintain detailed lab notebooks, including raw spectra, assay conditions, and negative results .

- Reproducibility : Share protocols via platforms like protocols.io and deposit structural data in public databases (e.g., PubChem).

- Ethical Sourcing : Collaborate with mycologists to obtain fungal strains under biodiversity agreements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.